6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Description
Properties
IUPAC Name |
6-phenacyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16(13-6-2-1-3-7-13)12-21-15-9-5-4-8-14(15)17-19-10-11-20(17)18(21)23/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKBZGLVMOTSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multi-step organic reactions. One common method starts with the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone to form the quinazolinone core. This is followed by cyclization with an imidazole derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and imidazoquinazolinones, which can be further functionalized for specific applications.
Scientific Research Applications
6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of enzymes like phosphatidylinositol 3-kinase and histone deacetylase, which are crucial for cell proliferation and survival . This inhibition disrupts cellular signaling pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Antihistaminic/Bronchodilatory Activity
- Target Compound (Inferred): Likely exhibits H₁-antagonism and bronchodilation, as seen in analogs like 4a (IC₅₀ = 30.2 µM) .
- 4a-d Series : Compound 4a (methyl substitution) showed the highest potency (IC₅₀ = 30.2 µM vs. histamine), surpassing chlorpheniramine maleate (IC₅₀ = 62.7 µM). Activity decreases with longer alkyl chains (4d IC₅₀ = 80.1 µM).
- 5-Alkyl Derivatives : Thione analogs demonstrate bronchodilatory efficacy in guinea pig trachea models, though less potent than aminophylline.
Alpha 1-Adrenoceptor Antagonism
- CAS:145938-41-6 : Exhibits high selectivity for alpha 1-adrenoceptors (nanomolar affinity) with antihypertensive effects in spontaneously hypertensive rats.
Anticancer Activity
- Substituted 2,3-Dihydroimidazo[1,2-c]quinazolines : Show activity against PTEN/FBXW7-deficient cancers, highlighting scaffold versatility.
Biological Activity
6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a synthetic compound belonging to the imidazoquinazolinone class, recognized for its potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, anticancer properties, and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazole ring fused to a quinazolinone core. The synthesis typically involves multi-step organic reactions, beginning with the condensation of anthranilamide with an aldehyde or ketone to form the quinazolinone core, followed by cyclization with an imidazole derivative under acidic or basic conditions .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Key targets include:
- Phosphatidylinositol 3-kinase (PI3K) : Inhibition of PI3K disrupts signaling pathways essential for cancer cell growth.
- Histone deacetylases (HDACs) : By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. Notably:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines have been used to evaluate its efficacy. The compound showed IC50 values ranging from 10.82 μM to 29.46 μM against these cell lines, indicating potent growth inhibition comparable to established chemotherapeutics like doxorubicin .
Case Studies
In a study evaluating various quinazoline derivatives, compounds structurally related to this compound exhibited enhanced antitumor activity when hydroxyl groups were present on the phenyl ring . This finding underscores the importance of structural modifications in optimizing biological activity.
Other Biological Activities
Beyond anticancer effects, this compound has shown promise in other areas:
Q & A
Q. Advanced Research Focus
- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
- Bioaccumulation Assays : Use LC-MS/MS to measure uptake in model organisms (e.g., Daphnia magna) .
- Toxicity Profiling : Evaluate acute/chronic effects via OECD guidelines (e.g., algal growth inhibition tests) .
How do crystallographic data inform polymorph screening and formulation stability?
Q. Advanced Research Focus
- Polymorph Identification : Use powder X-ray diffraction (PXRD) to detect crystalline forms.
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points and phase transitions.
- Solubility Enhancement : Co-crystallize with coformers (e.g., succinic acid) to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
